nPredUTP
Description
nPredUTP is a synthetic nucleotide analog designed for specialized applications in molecular biology, particularly in enzymatic labeling and nucleic acid modification. This modification likely enhances its utility in targeted assays, such as fluorescence-based detection or click chemistry applications, where conventional nucleotides lack the required specificity or reactivity. Current research emphasizes its role in non-radioactive labeling techniques, offering advantages in safety and compatibility with high-throughput screening platforms .
Properties
Molecular Formula |
C12H19N2O14P3 |
|---|---|
Molecular Weight |
508.21 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N2O14P3/c1-2-3-7-5-14(12(17)13-11(7)16)10-4-8(15)9(26-10)6-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5,8-10,15H,4,6H2,1H3,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/b3-2+/t8-,9+,10+/m0/s1 |
InChI Key |
CAXWPNQGBOGSQH-YJCWOPNRSA-N |
Isomeric SMILES |
C/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyms |
5-propenyl-dUTP E-5-propenyl-dUTP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of nPredUTP with structurally and functionally analogous compounds, including dUTP , DNP-11-dUTP , and other nucleotide analogs. Key parameters include chemical modifications, applications, stability, and regulatory considerations.
Key Findings from Comparative Studies:
Functional Specificity: this compound and DNP-11-dUTP both enable indirect detection but differ in conjugation chemistry. DNP-11-dUTP relies on antibody-based systems , whereas this compound’s "Pred" group may allow covalent bonding with target molecules, reducing background noise in assays. In contrast, 5-Ethynyl-UTP supports direct labeling via click chemistry but requires stringent storage conditions due to its reactive ethynyl moiety.
Enzymatic Compatibility :
- dUTP is broadly compatible with DNA polymerases in PCR , but this compound’s modifications may restrict its use to specific enzymes (e.g., mutant polymerases engineered for bulky adducts).
Regulatory and Safety Profiles :
- Both this compound and DNP-11-dUTP lack comprehensive ecological or toxicological data, typical of research-grade nucleotides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
